6-(3-chloro-4-methoxyphenyl)-3-(3-nitrophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
Description
6-(3-Chloro-4-methoxyphenyl)-3-(3-nitrophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a heterocyclic compound featuring a fused imidazo[1,5-c][1,3]thiazol-7-one core. Key structural elements include:
- 3-Chloro-4-methoxyphenyl group: Enhances lipophilicity and may influence binding interactions.
- 5-Thioxo moiety: Likely impacts hydrogen-bonding capacity and redox properties.
Properties
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-(3-nitrophenyl)-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4S2/c1-26-15-6-5-11(8-13(15)19)20-16(23)14-9-28-17(21(14)18(20)27)10-3-2-4-12(7-10)22(24)25/h2-8,14,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWVSWWJFFQDKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3CSC(N3C2=S)C4=CC(=CC=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114071 | |
| Record name | 6-(3-Chloro-4-methoxyphenyl)tetrahydro-3-(3-nitrophenyl)-5-thioxo-3H,7H-imidazo[1,5-c]thiazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026783-41-4 | |
| Record name | 6-(3-Chloro-4-methoxyphenyl)tetrahydro-3-(3-nitrophenyl)-5-thioxo-3H,7H-imidazo[1,5-c]thiazol-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026783-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Chloro-4-methoxyphenyl)tetrahydro-3-(3-nitrophenyl)-5-thioxo-3H,7H-imidazo[1,5-c]thiazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Analogues
Imidazo[1,5-c][1,3]thiazolones
The target compound shares a core with intermediates used in (+)-biotin synthesis (). Key differences include:
The nitro substituent in the target compound could increase metabolic stability compared to hydroxyl-containing analogs but may reduce solubility.
B. Triazole Derivatives ()
Triazoles with substituted aryl groups (e.g., trimethoxyphenyl) highlight substituent-driven property modulation:
The imidazothiazolone core of the target compound likely offers greater conformational rigidity than triazoles, affecting binding selectivity.
Methodological Considerations
- Structural Analysis : Tools like SHELX and WinGX () are critical for resolving crystallographic data, particularly for nitro- and chloro-substituted aromatics.
- Synthetic Challenges : Steric hindrance from the 3-chloro-4-methoxyphenyl group may complicate regioselective reactions, necessitating optimized catalysts (e.g., InCl3 as in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
